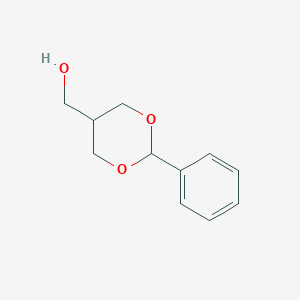

5-Hydroxymethyl-2-phenyl-1,3-dioxane

Description

Overview of Cyclic Acetals and Their Significance in Organic Synthesis

Cyclic acetals are a class of organic compounds formed by the reaction of an aldehyde or a ketone with a diol, typically in the presence of an acid catalyst. chemistrysteps.comchemistry-online.com This reaction is a reversible process involving dehydration. chemistry-online.com The five-membered 1,3-dioxolanes and the six-membered 1,3-dioxanes are the most common cyclic acetals in organic synthesis. wikipedia.orgwikipedia.org

The primary significance of cyclic acetals lies in their role as protecting groups for carbonyl functionalities (aldehydes and ketones). ijsdr.orglibretexts.org Carbonyl groups are reactive towards a wide range of nucleophiles and reducing agents. By converting a carbonyl into an acetal (B89532), its reactivity is temporarily masked. Acetals are notably stable in neutral to strongly basic conditions, allowing for chemical transformations to be performed on other parts of a molecule without affecting the carbonyl group. thieme-connect.delibretexts.org The original carbonyl group can be easily regenerated by hydrolysis with aqueous acid. chemistrysteps.com This protective strategy is a fundamental tool in the multistep synthesis of complex organic molecules. researchgate.net

The Unique Architectural Features of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring possesses distinct stereochemical features that influence its reactivity and applications. Like the cyclohexane (B81311) ring, 1,3-dioxanes preferentially adopt a chair conformation to minimize angular and torsional strain. thieme-connect.de However, the presence of two oxygen atoms in the ring introduces key differences.

The carbon-oxygen (C-O) bonds are shorter than carbon-carbon (C-C) bonds, which affects the geometry of the chair conformation. thieme-connect.de This leads to more pronounced diaxial interactions between a substituent at the C2 position and axial substituents at C4 and C6. thieme-connect.de Consequently, substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation to avoid these steric clashes. thieme-connect.de This conformational rigidity is a key feature; for instance, in the title compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), the 1,3-dioxane ring adopts a chair conformation where the phenyl group at the C2 position occupies an equatorial position. researchgate.netnih.gov The conformational bias of the 1,3-dioxane ring is so well-defined that it is often used as a tool for the stereochemical assignment of 1,3-diols. thieme-connect.de

Interactive Data Table: Conformational Features of 1,3-Dioxane vs. Cyclohexane

| Feature | 1,3-Dioxane | Cyclohexane |

| Preferred Conformation | Chair thieme-connect.de | Chair |

| Key Bond Type | C-O, C-C thieme-connect.de | C-C |

| Relative Bond Length | C-O is shorter than C-C thieme-connect.de | - |

| Diaxial Interactions (C2 vs C4/C6) | More significant thieme-connect.de | Less significant |

| C2 Substituent Preference | Strongly Equatorial thieme-connect.de | Equatorial |

| Chair-Twist Energy Barrier | ~4.9 kcal/mol thieme-connect.de | ~5.7 kcal/mol thieme-connect.de |

Historical Development of Research on Benzaldehyde-Derived Dioxanes and Related Polyols

The synthesis of 1,3-dioxanes through the acid-catalyzed reaction of carbonyl compounds with 1,3-diols is a classic and well-established transformation in organic chemistry. wikipedia.org The use of benzaldehyde (B42025), a simple aromatic aldehyde, in these reactions has been a subject of study for many years, leading to a variety of 2-phenyl-1,3-dioxane (B8809928) derivatives. researchgate.netorientjchem.orgmasterorganicchemistry.com

Research in this area has often focused on the reaction of benzaldehyde with polyols (alcohols containing multiple hydroxyl groups). A prominent example is the reaction with pentaerythritol (B129877), a tetraol, which yields 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. chemistry-online.comnih.govchemicalbook.com This specific reaction demonstrates the selective formation of a six-membered cyclic acetal by involving two of the four hydroxyl groups of pentaerythritol. chemistry-online.com The synthesis is efficient and can even be performed in water, with the product precipitating out of the reaction medium, driving the equilibrium towards formation of the acetal. chemistry-online.com These benzaldehyde-derived dioxanes serve as important precursors in further organic syntheses and have been investigated for various properties. nih.gov The rigid conformational nature of these structures has also made them valuable models for stereochemical studies. researchgate.net

Interactive Data Table: Properties of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane

| Property | Value | Source(s) |

| CAS Number | 2425-41-4 | chemicalbook.com |

| Molecular Formula | C12H16O4 | fishersci.ca |

| Molecular Weight | 224.25 g/mol | nih.gov |

| Appearance | White to almost white powder/crystal | tcichemicals.comguidechem.com |

| Melting Point | 133-137 °C | chemistry-online.comtcichemicals.com |

| Synonyms | O,O′-Benzylidenepentaerythritol, Monobenzalpentaerythritol | fishersci.catcichemicals.com |

| Ring Conformation | Chair | researchgate.netnih.gov |

| C2-Phenyl Position | Equatorial | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-phenyl-1,3-dioxan-5-yl)methanol |

InChI |

InChI=1S/C11H14O3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2 |

InChI Key |

GVOWCTKPPKORMK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Bis Hydroxymethyl 2 Phenyl 1,3 Dioxane

Acid-Catalyzed Condensation Protocols

Acid-catalyzed condensation is the most common and direct method for the preparation of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932). The reaction involves the formation of a six-membered dioxane ring by the reaction of the four hydroxyl groups of pentaerythritol (B129877) with the carbonyl group of benzaldehyde (B42025). aub.edu.lb Two of the hydroxyl groups remain unreacted in the final product structure. chemistry-online.com

The fundamental reaction for producing 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane is the acid-catalyzed condensation of one equivalent of pentaerythritol with one equivalent of benzaldehyde. This reaction is an equilibrium process that forms the cyclic acetal (B89532) and a molecule of water. chemistry-online.com The general mechanism in the presence of an acid catalyst involves the protonation of the carbonyl oxygen of benzaldehyde, which increases its electrophilicity. This is followed by the nucleophilic attack of a hydroxyl group from pentaerythritol. Subsequent intramolecular cyclization and dehydration lead to the stable 1,3-dioxane (B1201747) ring. nptel.ac.in The resulting 1,3-dioxane ring typically adopts a stable chair conformation, with the bulky phenyl substituent at the 2-position preferentially occupying an equatorial position to minimize steric hindrance. nih.govresearchgate.net

The efficiency and yield of the condensation reaction can be significantly influenced by the choice of solvent and catalyst. Researchers have explored various systems to optimize the synthesis.

Solvent Effects:

Aqueous Media: Water can be used as a solvent, which is advantageous from an environmental and economic perspective. The reaction proceeds with good yields primarily because the product is insoluble in water, causing it to precipitate out of the reaction mixture and shift the equilibrium toward product formation. chemistry-online.com

Organic Solvents: Organic solvents are also commonly employed. Dimethylformamide (DMF) has been used, with the reaction mixture being heated to facilitate the synthesis. nih.govresearchgate.net In other protocols, benzene (B151609) has been used to remove water azeotropically, which also serves to drive the reaction equilibrium towards the product side. aub.edu.lb

Catalytic Systems: A range of acid catalysts can be used to promote the condensation:

Mineral Acids: Concentrated hydrochloric acid (HCl) is a simple and effective catalyst, particularly in aqueous preparations. chemistry-online.comchemicalbook.com Sulfuric acid has also been noted for similar condensations involving pentaerythritol. aub.edu.lb

Organic Acids: p-Toluenesulfonic acid is a common organic acid catalyst used in these types of acetalizations, especially when performing the reaction in organic solvents like benzene to allow for azeotropic water removal. aub.edu.lb

Lewis Acids & Other Catalysts: A study utilized iodine on an active carbon support as the catalyst in DMF. nih.govresearchgate.net Other potential acid catalysts for such condensation reactions include ferric chloride and aluminum chloride. google.com

The following table summarizes various reported reaction conditions for the synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane.

Table 1: Comparison of Synthetic Conditions| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pentaerythritol | Benzaldehyde | Conc. HCl | Water | 35 °C | Good | chemistry-online.com |

| Pentaerythritol | Benzaldehyde | Iodine/Active Carbon | DMF | 80-90 °C | 80% | nih.govresearchgate.net |

| Pentaerythritol | Benzaldehyde | Conc. HCl | Water | 25-29 °C | 80% | chemicalbook.comchemicalbook.com |

Preparation in Aqueous Media and Product Isolation Strategies

Synthesizing 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane in water offers a greener alternative to using organic solvents. The success of this method relies on the low solubility of the final product in the aqueous reaction medium. chemistry-online.com As the product forms, it precipitates, which effectively removes it from the equilibrium, thus promoting the forward reaction according to Le Chatelier's principle. chemistry-online.com

Product Isolation: The isolation and purification process is generally straightforward.

Filtration: The solid precipitate is collected from the reaction mixture by vacuum filtration. chemistry-online.com

Washing: The collected solid is typically washed with cold water to remove any remaining water-soluble starting materials or catalyst. chemistry-online.com

Recrystallization: For further purification, the crude product is recrystallized from a suitable organic solvent. Toluene and ethyl acetate (B1210297) are commonly used for this purpose, yielding the final product as a colorless solid. chemistry-online.comnih.govresearchgate.netchemicalbook.com

In non-aqueous preparations, the workup might involve evaporating the solvent, dissolving the residue in a solvent like diethyl ether, washing with an aqueous solution such as sodium bicarbonate to remove the acid catalyst, drying the organic layer, and finally removing the solvent to obtain the crude product before recrystallization. nih.govresearchgate.net

The table below outlines a typical experimental procedure conducted in an aqueous medium.

Table 2: Example of Aqueous Synthesis Protocol| Step | Procedure |

|---|---|

| 1. Dissolution | Pentaerythritol (1.0 mole equivalent) is dissolved in water by gentle heating (e.g., 35 °C). chemistry-online.com |

| 2. Catalysis | A catalytic amount of concentrated HCl is added. chemistry-online.com |

| 3. Reagent Addition | Benzaldehyde (1.0 mole equivalent) is added to the mixture. chemicalbook.com |

| 4. Reaction | The mixture is heated and stirred (e.g., 1-5 hours), during which a solid product precipitates. chemistry-online.comchemicalbook.com |

| 5. Isolation | The solid is filtered under vacuum and washed with cold water. chemistry-online.com |

| 6. Purification | The crude product is recrystallized from a solvent such as toluene. chemistry-online.comchemicalbook.com |

Stereoselective Synthesis Approaches for Related 1,3-Dioxane Derivatives

While 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane itself does not possess chiral centers that are typically the focus of stereoselective synthesis (due to the geminal substitution at the C5 position), the principles of stereocontrol are highly relevant for the synthesis of other substituted 1,3-dioxane derivatives.

The formation of the 1,3-dioxane ring can create stereoisomers, particularly when the diol or aldehyde precursors are chiral or when substitution at positions other than C2 and C5 can lead to diastereomers (cis/trans isomers). For instance, in the synthesis of 2,5-disubstituted 1,3-dioxanes, high trans selectivity can be achieved. One study demonstrated that the acetalization reaction between aldehydes and 2-substituted 1,3-propanediols in the presence of acid catalysts yielded products with high trans selectivity (trans/cis ratio >96:4) when conducted in saturated aqueous solutions of specific inorganic salts like CaCl₂, LiCl, and ZnCl₂. acs.org

The stereochemistry of the 1,3-dioxane ring is governed by its conformational preferences. The ring predominantly adopts a chair conformation. researchgate.netthieme-connect.de Due to significant 1,3-diaxial interactions, bulky substituents at the C2 position, such as the phenyl group in the title compound, strongly favor the equatorial position for thermodynamic stability. researchgate.netthieme-connect.de This inherent preference is a key factor in controlling the stereochemical outcome in related 1,3-dioxane syntheses.

Chemical Reactivity and Transformation Pathways

Regioselective Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Acetals

The cleavage of the 1,3-dioxane ring, a cyclic acetal (B89532), is a key transformation that can be controlled to achieve specific outcomes. The regioselectivity of this ring-opening is highly dependent on the reaction mechanism and the conditions employed.

Acid-Mediated Cleavage Mechanisms and Pathways

Under acidic conditions, the 1,3-dioxane ring of 5-Hydroxymethyl-2-phenyl-1,3-dioxane is susceptible to hydrolysis, a reaction that proceeds via a well-established mechanism. The process is initiated by the protonation of one of the oxygen atoms within the dioxane ring by a Brønsted or Lewis acid catalyst. This protonation enhances the leaving group ability of the corresponding alcohol upon ring opening. beilstein-journals.org

The subsequent step involves the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. The stability of this intermediate is a crucial factor in the rate of the hydrolysis reaction. google.com The phenyl group at the C2 position significantly stabilizes this carbocation through resonance, making the acetal linkage more labile compared to acetals derived from aliphatic aldehydes. Nucleophilic attack by water on the oxocarbenium ion, followed by deprotonation, leads to the formation of a hemiacetal. Further reaction ultimately results in the cleavage of the acetal and the regeneration of the parent 1,3-diol and benzaldehyde (B42025).

Influence of Substituents and Reaction Conditions on Regioselectivity

The regioselectivity of the ring-opening of 1,3-dioxane acetals, particularly in reductive cleavage reactions, is a subject of considerable study, especially in the field of carbohydrate chemistry. researchgate.net While specific studies on this compound are limited, general principles can be applied. The outcome of the reaction is influenced by factors such as the nature of the reducing agent, the presence of Lewis acids, and the steric and electronic properties of the substituents on the dioxane ring. researchgate.net

For instance, in reductive ring-opening reactions using reagents like diisobutylaluminium hydride (DIBALH), the cleavage often occurs at the C-O bond that is sterically less hindered. Conversely, reagents such as triethylsilane in the presence of a Lewis acid may show different selectivity. The phenyl group at the C2 position, due to its steric bulk and electronic effects, will play a significant role in directing the approach of the reagents and stabilizing potential intermediates, thereby influencing which C-O bond is preferentially cleaved. The hydroxymethyl group at C5 can also influence the regioselectivity through chelation with Lewis acidic reagents, potentially directing the cleavage to a specific site.

Functionalization of the Hydroxymethyl Groups

The primary alcohol of the hydroxymethyl group at the C5 position provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Derivatization Reactions (e.g., Esterification)

The hydroxymethyl group of this compound can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. This reaction is a standard transformation for primary alcohols.

Common methods for esterification include:

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed, typically through azeotropic distillation.

Reaction with Acid Chlorides or Anhydrides: These more reactive acylating agents can be used in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated acid (HCl or a carboxylic acid, respectively) and drive the reaction to completion.

The resulting esters can exhibit a range of properties depending on the nature of the acyl group introduced.

| Acylating Agent | Catalyst/Base | Typical Reaction Conditions |

| Carboxylic Acid | H₂SO₄ or TsOH | Reflux in a solvent that forms an azeotrope with water (e.g., toluene) |

| Acid Chloride | Pyridine or Et₃N | Room temperature or gentle heating in an aprotic solvent (e.g., CH₂Cl₂) |

| Acid Anhydride | Pyridine or DMAP | Room temperature or gentle heating |

Pathways for Further Chemical Modification

Beyond esterification, the hydroxymethyl group can be a starting point for numerous other chemical modifications. These transformations allow for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Potential modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent. evitachem.com This would yield 2-phenyl-1,3-dioxane-5-carbaldehyde (B8361979) or 5-carboxy-2-phenyl-1,3-dioxane, respectively.

Etherification: Conversion of the alcohol to an ether can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These resulting halides can then serve as substrates for a variety of nucleophilic substitution reactions.

Mechanistic Studies of Rearrangement and Cleavage Reactions

The mechanism of the acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxanes has been a subject of kinetic studies. These studies have shed light on the electronic effects of substituents on the phenyl ring on the rate of cleavage. lookchem.com The formation of a resonance-stabilized benzylic oxocarbenium ion is a key feature of the transition state, and electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. google.com

While the primary acid-catalyzed reaction is cleavage, rearrangements can also occur under certain conditions. For instance, in the presence of a Lewis acid, 1,3-dioxanes can potentially undergo isomerization to the thermodynamically more stable isomer if stereocenters are present. beilstein-journals.org Although specific studies on complex rearrangements of this compound are not extensively documented in the literature, it is conceivable that under forcing acidic conditions, rearrangements involving the hydroxymethyl group or the phenyl group could occur, potentially leading to the formation of furan (B31954) or pyran derivatives, though such pathways would likely be minor compared to simple hydrolysis. The Piancatelli rearrangement, for example, describes the acid-catalyzed transformation of 2-furylcarbinols into 4-hydroxycyclopentenones, illustrating the types of complex rearrangements that can be initiated by the protonation of an oxygen-containing ring system. mdpi.com

Reactivity of Related 1,3-Dioxanones and Their Enolate Chemistry

The chemistry of 1,3-dioxanones, particularly the reactivity of their enolates, presents both significant challenges and synthetic opportunities. The generation and subsequent reaction of enolates from 1,3-dioxanones are complicated by the inherent reactivity of the dioxanone framework. Under standard basic conditions typically used for enolate formation and alkylation, such as with lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), 1,3-dioxanones are prone to undesirable side reactions. These include ketone reduction, self-condensation, and decomposition, which severely limit the utility of classical enolate chemistry with these substrates. nih.govcaltech.edu

To circumvent these issues, specialized strategies have been developed to access the synthetic utility of 1,3-dioxanone enolates, primarily focusing on stereoselective transformations like aldol (B89426) reactions and palladium-catalyzed alkylations.

Aldol Reactions of Dioxanone Enolates

The generation of lithium and boron enolates from 2,2-dialkyl-1,3-dioxan-5-ones for aldol reactions has been explored, revealing important trends in stereoselectivity. While lithium enolates, generated with LDA, tend to exhibit low diastereoselectivity in their reactions with aldehydes, the outcome is sensitive to the structure of both the dioxanone and the aldehyde. thieme-connect.com For instance, increasing the steric bulk of the acetal moiety on the dioxanone ring can lead to an increase in diastereoselectivity. thieme-connect.com

A significant improvement in diastereoselectivity is observed with the use of boron enolates. Specifically, dicyclohexylboron enolates of 1,3-dioxanones react with aldehydes to afford aldol products with high levels of diastereocontrol. thieme-connect.com This strategy provides a reliable method for constructing polyoxygenated structures with defined stereochemistry.

Furthermore, enantioselective deprotonation using chiral lithium amide bases can generate chiral lithium enolates, which then react with high enantioselectivity. thieme-connect.com This approach has been successfully applied in the synthesis of protected ketohexoses through reactions with protected glyceraldehyde, demonstrating the potential for complex carbohydrate synthesis. thieme-connect.com

Palladium-Catalyzed Asymmetric Alkylation

A major advancement in harnessing the reactivity of 1,3-dioxanones involves the palladium-catalyzed asymmetric alkylation of their corresponding silyl (B83357) enol ethers. nih.govcaltech.edu This methodology bypasses the need for strong bases that cause substrate decomposition. The process involves the reaction of a silyl enol ether derived from a substituted dioxanone with an allylic carbonate in the presence of a palladium catalyst and a chiral ligand, such as (S)-t-BuPHOX. nih.gov

This transformation has proven effective for the synthesis of enantioenriched C(α)-tetrasubstituted α-hydroxy carbonyl compounds, which are valuable building blocks for numerous bioactive natural products. nih.govcaltech.edu The reaction conditions are mild and tolerate a variety of substituents on both the dioxanone silyl enol ether and the allylic partner. The resulting alkylated dioxanones can be readily converted into α-hydroxy ketones, acids, and esters. nih.gov This strategy has been successfully utilized in the catalytic enantioselective formal synthesis of (–)-quinic acid. nih.govcaltech.edu

The table below summarizes key findings from palladium-catalyzed asymmetric alkylation studies of a dioxanone-derived silyl enol ether.

| Entry | Allyl Carbonate Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | H |  | 74 | 89 |

| 2 | Methyl |  | 88 | 94 |

| 3 | Phenyl |  | 95 | 96 |

| 4 | Chloro |  | 85 | 92 |

Annelation Reactions

Beyond simple alkylation and aldol reactions, the enolate equivalents of 1,3-dioxan-5-ones, specifically their pyrrolidine (B122466) enamines, can participate in more complex transformations. These enamines undergo α,α'-annelation reactions with electrophiles like methyl α-(bromomethyl)acrylate. nih.gov These reactions proceed with complete stereocontrol, leading to the formation of bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. The stereochemical outcome is dictated by steric and stereoelectronic factors within boat-like transition states of the 1,3-dioxane ring. nih.gov

Computational Chemistry and Theoretical Modeling of 1,3 Dioxanes

Quantum-Chemical Investigations of Conformational Landscapes

Potential Energy Surface Mapping

The potential energy surface (PES) is a conceptual map that illustrates the energy of a molecule as a function of its geometry. For 1,3-dioxanes, mapping the PES helps to identify stable conformers (local minima), transition states (saddle points), and the pathways for conformational interconversion.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed the existence of chair (C), 1,4-twist (1,4-T), and 2,5-twist (2,5-T) conformers as local minima on the PES. researchgate.net Half-chair, sofa, and unsymmetrical boat conformations generally represent energy maxima. researchgate.net The global minimum for many 5-substituted 1,3-dioxanes corresponds to the chair conformer with the substituent in the equatorial position (Ceq). researchgate.net

For instance, in the case of 5-alkyl- and 5-phenyl-1,3-dioxanes, two primary pathways for the isomerization of the equatorial and axial chair conformers have been identified through PES studies. researchgate.net These pathways involve the intermediacy of twist conformers.

Calculation of Conformational Energies and Barrier Heights

Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to determine the relative energies of different conformers and the energy barriers for their interconversion. These calculations are crucial for understanding the conformational equilibrium of 1,3-dioxanes.

In studies of 5-substituted 1,3-dioxanes, the energy differences between the equatorial and axial conformers (ΔG°) are of particular interest. For many substituents, the equatorial position is favored. Theoretical calculations of vicinal coupling constants, which are then compared with experimental NMR data, can be used to determine these conformational energies. researchgate.net

The energy barriers for the interconversion between chair conformers are also calculated. These barriers are associated with the transition states on the PES. For example, in a study of various 5-alkyl- and 5-phenyl-1,3-dioxanes, the energy parameters for the ring inversion process have been estimated, providing insight into the flexibility of the dioxane ring. researchgate.net

Table 1: Calculated Energy Parameters for the Inversion of select 5-Substituted 1,3-Dioxanes (kcal/mol)

| Conformer/Transition State | 5-Ethyl-1,3-dioxane | 5-tert-Butyl-1,3-dioxane | 5-Phenyl-1,3-dioxane |

| Cax | 0.6 | 1.1 | 1.3 |

| 2,5-T | 4.3 | 3.2 | 4.0 |

| 1,4-T | 5.7 | 4.9 | 5.9 |

| TS-1 | 9.1 | 8.4 | 9.3 |

| TS-2 | 10.4 | 10.4 | 10.9 |

| TS-3 | 11.2 | 10.9 | - |

| TS-4 | 5.8 | 5.1 | 5.9 |

Data sourced from a quantum-chemical study on the potential energy surface of 5-alkyl- and 5-phenyl-1,3-dioxanes at the RHF/6-31G(d) level of theory. researchgate.net Cax refers to the axial chair conformer, T refers to twist conformers, and TS refers to transition states.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For 1,3-dioxanes, NMR spectroscopy is a particularly powerful tool for conformational analysis, and theoretical calculations of NMR chemical shifts and coupling constants are highly valuable.

The chemical shifts of protons and carbons in 1,3-dioxanes are sensitive to their chemical environment and stereochemical orientation. Theoretical methods can predict these shifts, aiding in the assignment of experimental spectra and the determination of conformational preferences. For example, the anomalous ¹H NMR chemical shifts observed in some 1,3-dioxanes, known as the Perlin effect, can be rationalized through computational studies of stereoelectronic interactions.

Furthermore, one-bond C-H coupling constants (¹JCH) are also influenced by stereoelectronic effects. Computational studies have shown that the balance of hyperconjugative interactions, such as σC-X → σC-Heq and n(p)X → σC-Hax, can explain the observed trends in bond lengths and coupling constants in 1,3-dioxane (B1201747) and its analogues. acs.org

Computational Studies on Reaction Mechanisms and Transition States

For example, theoretical studies can be employed to understand the formation of 1,3-dioxanes from aldehydes and 1,3-diols, or their hydrolysis back to the starting materials. These studies would involve locating the transition states for the key bond-forming and bond-breaking steps, providing a detailed picture of the reaction mechanism at the molecular level.

Modeling of Solvent and Salt Effects on Conformational Equilibria

The conformational equilibrium of 1,3-dioxanes can be significantly influenced by the surrounding environment, such as the solvent or the presence of salts. Computational models can account for these effects, providing a more accurate description of the behavior of these molecules in solution.

Solvent effects are often modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. These models can capture the electrostatic interactions between the solute and the solvent, which can stabilize certain conformers over others.

The effect of salts on the conformational behavior of 5-substituted 1,3-dioxanes has also been investigated computationally. For instance, in the case of 5-carboxy- and 5-hydroxy-1,3-dioxanes, the complexation of metal cations with the substituent can alter the conformational equilibrium. DFT molecular modeling studies have been used to interpret experimental observations, confirming the structural and energetic consequences of metal cation coordination. While gas-phase calculations may overestimate the energy differences in polar solutions, they provide valuable insights into the nature of these interactions.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Precursor and Building Block in Complex Molecule Synthesis

Detailed research findings explicitly outlining the use of 5-Hydroxymethyl-2-phenyl-1,3-dioxane as a versatile precursor or building block for the synthesis of other complex molecules are not extensively available in the surveyed scientific literature. Its primary context in synthesis literature is as a target molecule itself, typically formed through the acid-catalyzed acetalization of glycerol (B35011) with benzaldehyde (B42025) as a method for glycerol valorization. researchgate.netresearchgate.net

Scaffold for Novel Chemical Entities

The use of the this compound structure as a specific scaffold for the development of novel chemical entities, such as in medicinal chemistry or materials science, is not well-documented in available research. While dioxane structures, in general, are explored as scaffolds, specific studies detailing such applications for this particular substituted dioxane are not prominent.

Utilization in Polymer Science for Specialty Polymer Synthesis and Material Property Enhancement

An extensive review of scientific literature did not yield specific studies on the utilization of this compound in polymer science. There is no available information detailing its use as a monomer for specialty polymer synthesis or as an additive for material property enhancement.

Precursor for Dioxanone and Dioxolane Derivatives

The application of this compound as a precursor for other heterocyclic compounds is a notable area of its utility. The synthesis of this dioxane from glycerol and benzaldehyde is often accompanied by the formation of its five-membered ring isomer, a dioxolane derivative. nih.govnih.gov Furthermore, it can be directly converted into a dioxanone derivative through oxidation.

The reaction between glycerol and benzaldehyde in the presence of an acid catalyst typically yields a mixture of the six-membered 1,3-dioxane (B1201747) product (this compound, also known as 2-phenyl-1,3-dioxan-5-ol) and the five-membered 1,3-dioxolane (B20135) product ((2-phenyl-1,3-dioxolan-4-yl)methanol). nih.govmdpi.com The selectivity towards either the dioxane or dioxolane isomer can be influenced by reaction conditions such as the molar ratio of reactants, catalyst type and loading, temperature, and the solvent used. nih.govnih.gov

One study demonstrated that with a sulfated cerium-zirconium oxide catalyst, a 1:3 molar ratio of glycerol to benzaldehyde at 100 °C resulted in a product mixture with 87.20% selectivity for the dioxolane isomer and 12.80% for the dioxane isomer. nih.gov This co-synthesis establishes the compound's role as a direct congener to dioxolane derivatives in glycerol valorization processes.

Table 1: Influence of Reactant Molar Ratio on Product Selectivity in Glycerol Acetalization with Benzaldehyde Reaction Conditions: 100 °C, 9 wt% SO₄²⁻/CeO₂–ZrO₂ catalyst, 8 hours.

| Glycerol to Benzaldehyde Molar Ratio | Glycerol Conversion (%) | Dioxolane Selectivity (%) | Dioxane Selectivity (%) |

| 1:3 | 91.82 | 87.20 | 12.80 |

| 1:5 | 92.08 | 82.33 | 17.67 |

| 1:7 | 75.59 | - | - |

| Data sourced from a study on biofuel additive synthesis. nih.gov |

Moreover, this compound (specifically, its synonym 2-phenyl-1,3-dioxan-5-ol) serves as a direct precursor to 2-phenyl-1,3-dioxan-5-one. google.com A patented method describes the production of the dioxanone by oxidizing a mixture of isomers, including 2-phenyl-1,3-dioxan-5-ol, which is obtained from the reaction of glycerol and benzaldehyde. This transformation highlights a key synthetic application where the hydroxyl group of the dioxane is converted into a ketone, yielding a valuable dioxanone intermediate. google.com

Future Directions and Emerging Research Avenues

Innovations in Green Synthetic Methodologies for 1,3-Dioxanes

The chemical industry's shift towards sustainability is a significant driver for innovation in the synthesis of 1,3-dioxanes. Traditional methods often rely on organic solvents and require the removal of water to drive the reaction equilibrium. organic-chemistry.org Emerging research focuses on developing more environmentally benign and efficient synthetic protocols.

A key area of development is the use of water as a reaction medium. Despite the formation of water as a byproduct in acetalization, conducting the synthesis of compounds like 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932) in an aqueous medium has proven effective, particularly when the product is insoluble and precipitates out, thus driving the reaction forward. chemistry-online.com Another green approach involves the use of bio-based starting materials. For instance, related 1,3-dioxolane (B20135) compounds have been prepared from renewable resources such as lactic acid and formaldehyde, positioning them as sustainable alternatives to traditional fossil-based solvents. rsc.org

Furthermore, the concept of a circular economy is being integrated into synthetic strategies. One novel approach explores the upcycling of polyoxymethylene (POM), a widely used engineering plastic, as a green alternative to formaldehyde. researchgate.net Catalytic glycolysis of POM using bio-derived diols can produce cyclic acetals, highlighting a promising route for transforming plastic waste into valuable chemical synthons. researchgate.net These methodologies represent a significant step towards reducing the environmental impact associated with the production of 1,3-dioxanes.

| Green Synthesis Approach | Key Features | Example/Application |

| Aqueous Synthesis | Utilizes water as the solvent, reducing reliance on volatile organic compounds (VOCs). | Synthesis of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane from pentaerythritol (B129877) and benzaldehyde (B42025) in water. chemistry-online.com |

| Bio-based Precursors | Employs renewable starting materials to create the dioxane or related structures. | Preparation of 1,3-dioxolane-4-ones from α-hydroxy carboxylic acids (e.g., lactic acid) and aldehydes. rsc.org |

| Polymer Upcycling | Converts plastic waste into a feedstock for chemical synthesis. | Depolymerization of polyoxymethylene (POM) to be used as a C1 synthon for 1,3-dioxane (B1201747) synthesis. researchgate.net |

In-depth Understanding of Structure-Reactivity Relationships

A deeper comprehension of how the three-dimensional structure of 1,3-dioxanes influences their chemical reactivity is crucial for designing new applications. The conformational analysis of the 1,3-dioxane ring is a central theme in this area. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, results in a higher energy barrier for the chair-to-twist-boat conversion and more pronounced 1,3-diaxial interactions. thieme-connect.de

For substituted 1,3-dioxanes, such as 5-Hydroxymethyl-2-phenyl-1,3-dioxane, the substituents' orientation plays a critical role. X-ray crystallography has confirmed that in the solid state, the phenyl group at the C2 position occupies a thermodynamically favored equatorial position to minimize steric strain. thieme-connect.denih.gov This conformational preference is a key determinant of the molecule's reactivity and interactions. Understanding these relationships allows researchers to predict reaction outcomes and design molecules with specific shapes and functionalities. For example, the stereochemistry and conformation of 2-phenyl-4-(aminoethyl)-1,3-dioxanes are known to be critical for their receptor binding profiles. researchgate.net

| Structural Feature | Influence on Reactivity and Properties |

| Chair Conformation | The most stable arrangement of the 1,3-dioxane ring, dictating the spatial orientation of substituents. thieme-connect.de |

| Equatorial Phenyl Group | The phenyl group at the C2 position preferentially adopts an equatorial orientation, minimizing steric interactions and defining the molecule's overall shape. thieme-connect.denih.gov |

| 1,3-Diaxial Interactions | More significant than in cyclohexane due to shorter C-O bonds, influencing the stability of substituted conformers. thieme-connect.de |

Exploration of Catalytic Asymmetric Transformations

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. The development of catalytic asymmetric methods to produce chiral 1,3-dioxanes is a burgeoning field of research. These methods aim to control the stereochemistry of the dioxane ring, yielding specific isomers with desired biological or material properties.

One successful strategy is the enantioselective intermolecular Prins reaction, which can form enantioenriched 1,3-dioxanes from styrenes and paraformaldehyde using a confined Brønsted acid catalyst. researchgate.net These chiral dioxanes can then be converted into optically active 1,3-diols, which are valuable intermediates in the synthesis of pharmaceuticals. researchgate.net

Another promising avenue is the use of bimetallic catalytic systems. For example, a rhodium(II)/chiral N,N'-dioxide-Sm(III) complex has been used to achieve an asymmetric tandem reaction that produces chiral 4,5-dihydro-1,3-dioxepines (a related seven-membered ring system) with high yields and excellent enantioselectivity. nih.gov Similarly, organocatalytic formal [3+2] cycloaddition reactions have been developed for the asymmetric synthesis of 1,3-dioxolanes. nih.gov The principles from these transformations are being actively explored for their application to the synthesis of chiral 1,3-dioxanes, opening doors to novel stereoselective syntheses.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights

Modern analytical and computational tools are providing unprecedented insight into the structure, conformation, and reaction mechanisms of 1,3-dioxanes. The integration of these techniques is essential for a rational approach to the design and synthesis of new derivatives.

X-ray crystallography remains a definitive method for determining the solid-state structure, as demonstrated in the analysis of 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, which confirmed its chair conformation and the equatorial position of the phenyl group. nih.govNuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for conformational analysis in solution, allowing researchers to study the dynamic behavior of the dioxane ring and its substituents. researchgate.net

Computational chemistry , employing methods such as ab initio molecular orbital theory and Density Functional Theory (DFT), has become indispensable for studying the energetics of different conformers. researchgate.net These calculations can accurately predict the relative stabilities of chair and twist-boat conformations, as well as the energy barriers for their interconversion. researchgate.net Computational studies can also elucidate complex reaction mechanisms, such as the N-H bond activation of ammonia (B1221849) by Lewis pairs, where 1,4-dioxane (B91453) (an isomer of 1,3-dioxane) is used as a solvent. acs.org By combining experimental data from spectroscopy with theoretical calculations, a comprehensive understanding of the structure-property relationships in 1,3-dioxanes can be achieved.

| Technique | Application and Insights Provided |

| X-ray Crystallography | Provides precise atomic coordinates in the solid state, confirming ring conformation and substituent orientation. nih.gov |

| NMR Spectroscopy | Elucidates molecular structure and conformational dynamics in solution. researchgate.net |

| Computational Chemistry (DFT, ab initio) | Calculates the relative energies, structural parameters, and thermodynamic properties of different conformers and transition states. researchgate.net |

Expanding the Scope of Applications in Supramolecular Chemistry and Advanced Materials

The rigid conformational preference and the presence of functional groups in molecules like this compound make them attractive building blocks (synthons) for supramolecular chemistry and materials science. The two hydroxyl groups offer reactive sites for further elaboration into more complex structures.

In supramolecular chemistry, the defined geometry of the 2-phenyl-1,3-dioxane (B8809928) unit can be exploited to construct larger host-guest systems and molecular assemblies. The parent compound, 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane, has been used as a precursor in the synthesis of diacetal-based macro-m-cyclophanes, which act as supramolecular hosts. tcichemicals.comacs.org The O-H···O hydrogen bonds observed in the crystal structure of this compound suggest its potential for forming ordered networks. nih.gov

In materials science, 1,3-dioxane derivatives are being investigated for the development of new polymers. For example, 1,3-dioxane-5,5-dimethanol (B1596533) has been incorporated into polyurethanes, resulting in materials with excellent physical characteristics and controlled degradation profiles. researchgate.net The versatility of the 1,3-dioxane scaffold, combined with the ability to introduce various functional groups, positions these compounds as key components in the design of advanced materials with tailored properties for a wide range of applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-hydroxymethyl-2-phenyl-1,3-dioxane, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound is typically synthesized via the oxidation of 5-hydroxymethyl-5-amino-2-phenyl-1,3-dioxane using sodium periodate (NaIO₄). A critical factor is pH control during oxidation, as liberated ammonia (NH₃) can raise the pH to ~9.5, destabilizing the product. Adding potassium dihydrogen phosphate (KH₂PO₄) to neutralize NH₃ maintains a stable pH, achieving yields >90% . Key steps include:

- Dissolving the precursor in aqueous solution.

- Adding stoichiometric KH₂PO₄ before NaIO₄.

- Monitoring pH with a calibrated meter.

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of hydroxymethyl (-CH₂OH) and phenyl groups via ¹H (δ 4.5–5.0 ppm for dioxane protons) and ¹³C NMR (δ 60–70 ppm for oxygenated carbons).

- GC-MS : Assess purity (>98%) and detect byproducts (e.g., residual amines or oxidation intermediates) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) for quantitative analysis.

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is sensitive to moisture, light, and heat. Recommended storage protocols:

- Temperature : Refrigerate (0–10°C) under inert gas (argon/nitrogen).

- Container : Amber glass vials with PTFE-lined caps.

- Handling : Use anhydrous solvents in reactions to prevent hydrolysis .

Advanced Research Questions

Q. How do solvent effects influence the thermal decomposition of this compound?

Methodological Answer: Computational studies on analogous 1,3-dioxanes reveal solvent stabilization effects. For example, dimethyl sulfoxide (DMSO) lowers activation energy by stabilizing transition states via polar interactions. Experimental validation steps:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature in air vs. inert atmosphere.

- DFT Calculations : Model solvent interactions using B3LYP/6-31G** basis sets.

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

Methodological Answer: Chiral resolution techniques include:

- Diastereomeric Salt Formation : React racemic mixtures with D-tartaric acid to precipitate enantiomers.

- Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .

- Crystallization : Optimize solvent polarity to isolate dominant enantiomers.

Q. How can contradictions in experimental data (e.g., variable yields) be systematically addressed?

Methodological Answer: Perform controlled experiments to isolate variables:

- Replicate Conditions : Test pH, temperature, and catalyst loading in triplicate.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation to ketones).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect intermediates.

Case Study:

Inconsistent yields in NaIO₄ oxidations were traced to NH₃ accumulation; introducing KH₂PO₄ resolved this .

Contradictions and Gaps in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.